molecular formula C15H22O4 B15164420 Propanoic acid--(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) CAS No. 196392-72-0

Propanoic acid--(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1)

Cat. No.: B15164420
CAS No.: 196392-72-0
M. Wt: 266.33 g/mol
InChI Key: RJHHNRSPQULRPN-UTONKHPSSA-N
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Description

Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) is a complex organic compound that features both a propanoic acid group and a benzyloxy group attached to a pent-3-en-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pent-3-en-2-ol Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones.

    Introduction of the Benzyloxy Group: This step might involve the reaction of the intermediate with benzyl alcohol under acidic or basic conditions.

    Addition of the Propanoic Acid Group: This could be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The double bond in the pent-3-en-2-ol backbone can be reduced to a single bond.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce a saturated alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) exerts its effects depends on its interactions with molecular targets. These could include:

    Enzyme Inhibition or Activation: The compound might interact with specific enzymes, altering their activity.

    Receptor Binding: It could bind to cellular receptors, triggering a biological response.

    Pathway Modulation: The compound might influence biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid derivatives: Compounds with similar propanoic acid groups.

    Benzyloxy compounds: Molecules featuring the benzyloxy functional group.

    Pent-3-en-2-ol derivatives: Compounds with a similar pent-3-en-2-ol backbone.

Uniqueness

Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) is unique due to the combination of these functional groups in a single molecule, which may confer distinct chemical and biological properties not found in other compounds.

Properties

CAS No.

196392-72-0

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2R)-1-phenylmethoxypent-3-en-2-ol;propanoic acid

InChI

InChI=1S/C12H16O2.C3H6O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11;1-2-3(4)5/h2-8,12-13H,9-10H2,1H3;2H2,1H3,(H,4,5)/t12-;/m1./s1

InChI Key

RJHHNRSPQULRPN-UTONKHPSSA-N

Isomeric SMILES

CCC(=O)O.CC=C[C@H](COCC1=CC=CC=C1)O

Canonical SMILES

CCC(=O)O.CC=CC(COCC1=CC=CC=C1)O

Origin of Product

United States

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